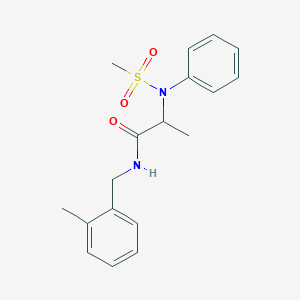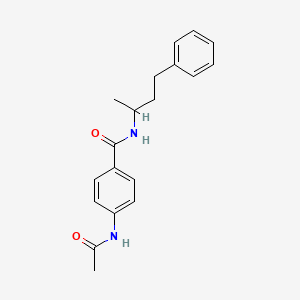![molecular formula C20H19NO4 B3982066 2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as API and belongs to the class of isoindole derivatives. API has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of API is not fully understood. However, studies have shown that the compound exhibits its pharmacological properties by modulating various signaling pathways in the body. API has been shown to inhibit the activity of certain enzymes and transcription factors, leading to the downregulation of various inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
API has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells. Additionally, API has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to exhibit antiviral properties by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
API has several advantages for use in laboratory experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, API has been extensively studied, and its pharmacological properties are well characterized. However, there are also limitations to using API in laboratory experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, API has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on API. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of API and its potential therapeutic applications. Finally, studies are needed to establish the safety and efficacy of API in humans, which will be critical for the development of API-based therapeutics.
Wissenschaftliche Forschungsanwendungen
API has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, API has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-14-8-3-6-11-18(14)25-13-15(22)12-21-19(23)16-9-4-5-10-17(16)20(21)24/h2-6,8-11,15,22H,1,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWPWOBBSJXBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)




![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)

![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)
methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)
